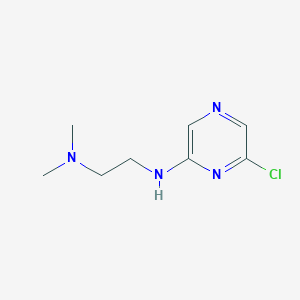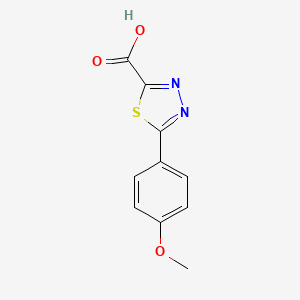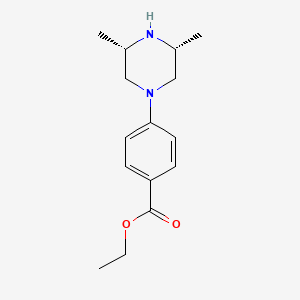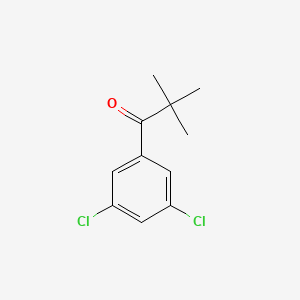
BES ナトリウム塩
説明
Sodium 2-(bis(2-hydroxyethyl)amino)ethanesulfonate, also known as BES sodium salt, is a compound with the molecular formula C6H14NNaO5S . It is used in various research applications .
Synthesis Analysis
The synthesis of BES Sodium salt involves the reaction of BES Sodium salt with perfluoropropyl vinyl ether in the presence of sodium hydride. The reaction is exothermic and is carried out at room temperature for 16 hours . The yield of this reaction is reported to be 61% .Molecular Structure Analysis
The molecular weight of Sodium 2-(bis(2-hydroxyethyl)amino)ethanesulfonate is 235.23 g/mol . The InChI Key for this compound is CFQLQLSIZOWFNV-UHFFFAOYSA-M .Physical And Chemical Properties Analysis
Sodium 2-(bis(2-hydroxyethyl)amino)ethanesulfonate is a solid compound . It has a pKa value of 7.15 at 20°C .科学的研究の応用
生物学的緩衝剤
BES ナトリウム塩は、生物学的および生化学的研究における緩衝剤として広く使用されています。実験中は安定したpHを維持するのに役立ち、これは生体分子の活性と安定性に不可欠です。 例えば、プラスミドDNAによる真核細胞のリン酸カルシウム媒介トランスフェクションで使用されます 。緩衝液はトランスフェクションプロセスに最適なpHを維持し、細胞への遺伝子デリバリーの効率を高めます。
生体電気化学システム
生体電気化学システム(BES)の分野では、この化合物は重要な役割を果たしています。 BESは、廃水に存在するエネルギーを、バイオ電気、水素、栄養素などの貴重な資源に変換します 。BESナトリウム塩は、培地のpHと導電率を制御するために使用でき、電気発生細菌の増殖を促進し、エネルギー変換の効率を高めます。
食品業界における乳化
BESナトリウム塩は、特に乳化剤として、食品業界で応用されています。それは油と水の混合物を安定させることができ、これはさまざまな食品の製造において不可欠です。 例えば、食品加工で一般的に使用されるオリーブ油、大豆油、アーモンド油、マスタード油との乳化活性を強化することが報告されています .
排水処理
この化合物は、排水処理技術で使用されています。 それは、下水、産業排水、または農業排水を処理するプロセスの部分となる可能性があり、必要なエネルギー量を削減するだけでなく、電気、水素、または他の高価値の化学物質を生成します 。このアプリケーションは、持続可能な排水管理にとって特に有望です。
研究用のみ(RUO)アプリケーション
RUO化合物として、BESナトリウム塩は、信頼性が高く一貫性のあるpH緩衝液が必要なさまざまな研究アプリケーションで使用されます。 酵素反応速度論、タンパク質の折り畳み、分子相互作用の研究など、化学的環境を精密に制御する必要がある実験で使用されます .
微生物燃料電池
微生物燃料電池では、BESナトリウム塩はpHバランスを維持するために使用でき、これは燃料電池の最適な性能に不可欠です。 これらの電池は、細菌を使用して有機物を電気エネルギーに変換し、正しいpHを維持することは、細菌の代謝プロセスにとって重要です .
微生物電解セル
微生物燃料電池と同様に、微生物電解セルも緩衝液としてのBESナトリウム塩の使用から恩恵を受けます。 これらのセルは、有機廃棄物から水素ガスを生成するように設計されており、化合物は関与する反応に適したpHを維持します .
脱塩プロセス
微生物脱塩セルでは、BESナトリウム塩を使用して溶液のpHとイオン強度を調整できます。 これは、塩水を脱塩して淡水を生成することを目的とした脱塩プロセスにとって重要です .
Safety and Hazards
作用機序
Target of Action
BES sodium salt, also known as N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid sodium salt or Sodium 2-(bis(2-hydroxyethyl)amino)ethanesulfonate, is primarily used as a zwitterionic buffer in biochemical and molecular biology research .
Mode of Action
As a buffer, BES sodium salt works by absorbing or releasing protons (H+) to resist changes in pH. When the pH of the solution starts to decrease (become more acidic), the buffer will absorb excess H+ ions. Conversely, if the pH starts to increase (become more basic), the buffer will release H+ ions .
Biochemical Pathways
By keeping the pH stable, it ensures that the biochemical reactions proceed at their optimal rates .
Result of Action
The primary result of BES sodium salt’s action is the maintenance of a stable pH environment. This stability is crucial for many biological and chemical reactions. For instance, enzymes, which catalyze most biochemical reactions, have optimal pH ranges. If the pH strays outside this range, the enzyme may denature and lose its functionality .
Action Environment
The efficacy and stability of BES sodium salt as a buffer are influenced by several environmental factors. These include temperature, concentration of the buffer, and presence of other ions in the solution. For instance, changes in temperature can shift the pH of the buffer solution. Therefore, it’s important to control these factors to ensure the buffer performs optimally .
生化学分析
Biochemical Properties
Sodium 2-(bis(2-hydroxyethyl)amino)ethanesulfonate plays a crucial role in biochemical reactions due to its buffering capacity. It interacts with enzymes, proteins, and other biomolecules to maintain a stable pH environment, which is essential for the proper functioning of these molecules. For instance, it is known to interact with enzymes involved in metabolic pathways, ensuring that the pH remains optimal for enzymatic activity . The nature of these interactions is primarily based on the compound’s ability to donate or accept protons, thereby stabilizing the pH.
Cellular Effects
Sodium 2-(bis(2-hydroxyethyl)amino)ethanesulfonate influences various cellular processes by maintaining the pH within a narrow range. This stability is critical for cell signaling pathways, gene expression, and cellular metabolism. By ensuring a stable pH, the compound helps in the proper functioning of cellular enzymes and proteins, which in turn affects cell growth, differentiation, and overall cellular health . Additionally, it has been observed to have minimal cytotoxic effects, making it suitable for use in cell culture experiments .
Molecular Mechanism
At the molecular level, Sodium 2-(bis(2-hydroxyethyl)amino)ethanesulfonate exerts its effects through its buffering action. It binds to hydrogen ions (H+) and hydroxide ions (OH-) to prevent significant changes in pH. This binding interaction is crucial for maintaining the structural integrity and activity of biomolecules. The compound does not directly inhibit or activate enzymes but rather provides an optimal environment for their activity . Changes in gene expression due to pH fluctuations are minimized, ensuring consistent experimental results.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sodium 2-(bis(2-hydroxyethyl)amino)ethanesulfonate remain stable over time. The compound is known for its stability and resistance to degradation, which ensures that its buffering capacity is maintained throughout the duration of experiments . Long-term studies have shown that it does not significantly degrade or lose its effectiveness, making it a reliable choice for prolonged experiments .
Dosage Effects in Animal Models
The effects of Sodium 2-(bis(2-hydroxyethyl)amino)ethanesulfonate vary with different dosages in animal models. At optimal dosages, it effectively maintains pH stability without causing adverse effects. At higher doses, there may be threshold effects, including potential toxicity or adverse reactions . It is essential to determine the appropriate dosage to avoid any negative impact on the health of the animal models.
Metabolic Pathways
Sodium 2-(bis(2-hydroxyethyl)amino)ethanesulfonate is involved in various metabolic pathways by maintaining the pH required for enzymatic reactions. It interacts with enzymes and cofactors to ensure that metabolic processes proceed efficiently . The compound’s role in stabilizing pH is critical for maintaining metabolic flux and metabolite levels, which are essential for cellular function and energy production .
Transport and Distribution
Within cells and tissues, Sodium 2-(bis(2-hydroxyethyl)amino)ethanesulfonate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation are influenced by its interactions with these proteins, ensuring that it reaches the necessary cellular compartments to exert its buffering effects .
Subcellular Localization
Sodium 2-(bis(2-hydroxyethyl)amino)ethanesulfonate is localized in specific subcellular compartments where it performs its buffering function. It may be directed to these compartments through targeting signals or post-translational modifications . The compound’s activity and function are dependent on its precise localization within the cell, ensuring that it can effectively maintain pH stability in critical areas .
特性
IUPAC Name |
sodium;2-[bis(2-hydroxyethyl)amino]ethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO5S.Na/c8-4-1-7(2-5-9)3-6-13(10,11)12;/h8-9H,1-6H2,(H,10,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQLQLSIZOWFNV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCO)CCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NNaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635461 | |
| Record name | Sodium 2-[bis(2-hydroxyethyl)amino]ethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66992-27-6 | |
| Record name | Sodium 2-[bis(2-hydroxyethyl)amino]ethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Bis(2-hydroxyethyl)-2-aminoethanesulphonic acid sodium salt >99% | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid sodium salt (BES sodium salt) suitable for developing waterborne polyurethane dispersions?
A1: BES sodium salt is a highly effective ionic center for creating waterborne polyurethane dispersions (WPU). Its structure, containing both hydrophilic sulfonate groups and hydrophobic alkyl chains, allows it to act as an internal emulsifier. [, ] This means it helps to stabilize the polyurethane particles in water, preventing them from aggregating. Additionally, the high activity and strong dissociation of the sulfonate groups in BES contribute to desirable properties in the resulting WPU, such as: []
Q2: How does the concentration of BES sodium salt affect the properties of waterborne polyurethanes?
A2: Research indicates that increasing the concentration of BES sodium salt in waterborne polyurethanes generally leads to: []
Q3: What potential does BES sodium salt hold for peripheral nerve repair?
A3: While traditionally used in polyurethane synthesis, BES sodium salt has found novel application in biomaterials for nerve regeneration. Specifically, it was incorporated into a poly(l-lactic acid)-poly(polycaprolactone triol-co-sebacic acid-co-N,N-bis(2-hydroxyethyl)-2-aminoethanesulfonic acid sodium salt) (PLLA-PPSB) nanofiber scaffold. [] This composite material demonstrated promising results in supporting peripheral nerve regeneration:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1H,2H,3H,4H,5H-Pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B1324411.png)


